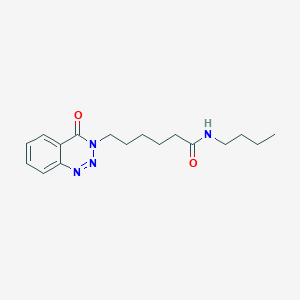

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Description

Properties

IUPAC Name |

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUGPSYGZFSVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the reaction of 1,2,3-benzotriazin-4-one with a suitable hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: The benzotriazinone ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzotriazinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several applications in scientific research:

Chemistry: Used as a coupling reagent in peptide synthesis due to its ability to form stable amide bonds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzyme active sites, leading to inhibition of enzyme activity. This interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. The compound’s ability to form stable amide bonds also contributes to its effectiveness in various applications.

Comparison with Similar Compounds

Research Findings and Limitations

- Patent-Based Insights: The benzotriazinone derivatives in emphasize GPR139 modulation, a target linked to neurological disorders. However, quantitative data (e.g., binding kinetics) for the specific N-butyl-hexanamide derivative remain undisclosed .

- Synthetic Challenges: Unlike simpler hydroxamic acids (), the synthesis of N-butyl-6-(4-oxo-benzotriazin-3-yl)hexanamide likely requires multi-step functionalization of the benzotriazinone core, as seen in analogous pentaethylenehexamine derivatives ().

- Gaps in Data: No direct comparative studies on solubility, toxicity, or in vivo efficacy are available in the provided evidence.

Biological Activity

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Molecular Formula : C_{15}H_{22}N_{4}O_{2}

- Molecular Weight : 290.36 g/mol

- CAS Number : 125700-69-8

The compound contains a benzotriazine moiety known for its diverse pharmacological activities. The presence of the butyl group and the amide functional group enhances its solubility and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various strains of bacteria, including multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Benzotriazine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzotriazine A | MRSA | 1.5 µg/mL |

| Benzotriazine B | VRSA | 2.0 µg/mL |

| N-butyl derivative | E. coli | 0.5 µg/mL |

Anti-inflammatory Effects

Benzotriazine derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the apoptotic pathway .

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : It can alter signaling pathways associated with inflammation and apoptosis.

- DNA Interaction : The structure allows for potential intercalation with DNA, disrupting replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.